molecular formula C20H19FN2O2S B11408435 N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide

Cat. No.: B11408435
M. Wt: 370.4 g/mol
InChI Key: WXRYKYHGKUMGOB-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonamide core with a substituted phenylethylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-fluoroaniline with 2-bromo-1-phenylethanone under basic conditions to form the intermediate 2-[(4-fluorophenyl)amino]-2-phenylethanone. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide core with a substituted phenylethylamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C20H19FN2O2S/c21-17-11-13-18(14-12-17)23-20(16-7-3-1-4-8-16)15-22-26(24,25)19-9-5-2-6-10-19/h1-14,20,22-23H,15H2

InChI Key

WXRYKYHGKUMGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

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